Thalidomide-d4

描述

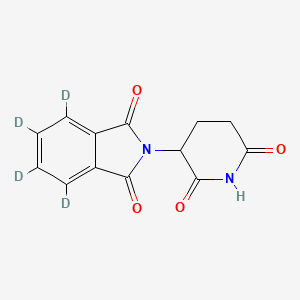

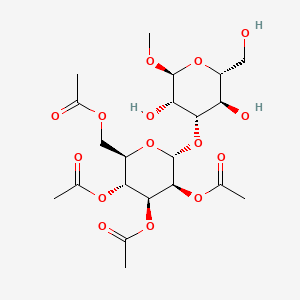

Thalidomide-d4 is a deuterated form of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide was initially marketed as a sedative and antiemetic, particularly for treating morning sickness in pregnant women. it was later discovered to cause severe birth defects. Despite its tragic history, thalidomide has found new applications in treating various medical conditions, including multiple myeloma and leprosy. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of thalidomide.

科学研究应用

Thalidomide-d4 is used extensively in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of thalidomide. Its deuterated form allows for more precise tracking in biological systems using techniques like mass spectrometry. Research applications include:

Chemistry: Studying the stability and reactivity of thalidomide under different conditions.

Biology: Investigating the effects of thalidomide on cellular processes and its interactions with proteins.

Medicine: Understanding the therapeutic and adverse effects of thalidomide in treating diseases like multiple myeloma and leprosy.

Industry: Developing safer and more effective derivatives of thalidomide for pharmaceutical use

作用机制

Target of Action

Thalidomide-d4 primarily targets a protein called Cereblon (CRBN) . CRBN is a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex . This protein plays a crucial role in various biological processes, including limb outgrowth and the expression of fibroblast growth factor 8a (Fgf8a), a key factor in embryonic development .

Mode of Action

This compound interacts with its target, Cereblon, by binding to it . This binding induces the recruitment of non-native substrates to the CRL4-CRBN complex, leading to their subsequent degradation . This process is believed to be a key mechanism behind the drug’s effects.

Biochemical Pathways

The binding of this compound to Cereblon affects several biochemical pathways. It has been found to suppress pro-angiogenic factors including IL-6, TNFa, VEGF, NF-kB, and prostaglandin synthesis, which is predicted to indirectly downregulate angiogenesis . This compound also downregulates the paracrine production of VEGF and IL-6 by both bone marrow stroma and multiple myeloma cells .

Pharmacokinetics

The pharmacokinetics of this compound, like its parent compound Thalidomide, involves absorption, distribution, metabolism, and excretion (ADME). Thalidomide is known to interconvert between its ®- and (S)-enantiomers, with protein binding of 55% and 65%, respectively . .

Result of Action

The molecular and cellular effects of this compound action are significant. It activates neutral sphingomyelinase to generate ceramide in human umbilical vein endothelial cells, resulting in both decreased cell growth and reduced expression of the VEGF receptors . This leads to a reduction in endothelial cell migration, which is correlated with the downregulation of AKT phosphorylation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the teratogenic effects of Thalidomide occur in multiple tissues in the developing fetus and vary in phenotype, making it difficult to clarify this issue . The embryonic period or critical period is when most organ systems form, whereas the fetal period, week eight to birth, involves the growth and modeling of the organ systems . During the window of susceptibility, teratogens such as this compound can severely damage critical milestones of embryonic development .

生化分析

Biochemical Properties

Thalidomide-d4, like Thalidomide, inhibits cereblon (CRBN), a part of the cullin-4 E3 ubiquitin ligase complex CUL4-RBX1-DDB1, with a Kd of 250 nM . It has immunomodulatory, anti-inflammatory, and anti-angiogenic cancer properties . This compound interacts with various enzymes, proteins, and other biomolecules, altering their function and leading to its therapeutic effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and other cytokines . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to CRBN, inhibiting its ubiquitin ligase activity . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects in laboratory settings. Studies have shown a significant increase in hemoglobin levels over time in patients treated with Thalidomide . Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, studies on Thalidomide have shown that only the (S)-enantiomer is teratogenic, while the ®-enantiomer is not, despite the ready in vivo racemization .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, affecting its localization or accumulation

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of thalidomide involves the formation of two imide rings. One common method starts with the reaction of phthalic anhydride with glutamic acid to form N-phthaloylglutamic acid. This intermediate is then cyclized to form thalidomide under high-temperature conditions. For the deuterated version, deuterium is introduced at specific positions in the molecule, typically by using deuterated reagents or solvents during the synthesis .

Industrial Production Methods

Industrial production of thalidomide involves similar synthetic routes but on a larger scale The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards

化学反应分析

Types of Reactions

Thalidomide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of thalidomide occurs under physiological conditions, leading to the formation of multiple metabolites. Oxidation reactions can occur in the presence of reactive oxygen species, while reduction reactions are less common but can be induced under specific conditions .

Common Reagents and Conditions

Hydrolysis: Typically occurs in aqueous solutions at physiological pH.

Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.

Reduction: Requires reducing agents such as sodium borohydride.

Major Products

The major products of thalidomide reactions include various hydrolyzed and oxidized metabolites. These metabolites can have different biological activities and are often studied to understand the pharmacological effects of thalidomide .

属性

IUPAC Name |

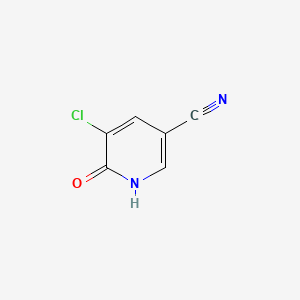

4,5,6,7-tetradeuterio-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJJHQNACJXSKW-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)N(C2=O)C3CCC(=O)NC3=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662207 | |

| Record name | 2-(2,6-Dioxopiperidin-3-yl)(~2~H_4_)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219177-18-0 | |

| Record name | 2-(2,6-Dioxopiperidin-3-yl)(~2~H_4_)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3](/img/structure/B562451.png)

![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)

![N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide](/img/structure/B562458.png)

![3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562462.png)

![3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562464.png)